CCG-100602

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

CCG-100602在科学研究中有着广泛的应用:

作用机制

CCG-100602通过特异性抑制肌球蛋白相关转录因子A和血清反应因子信号通路发挥作用。 它阻断肌球蛋白相关转录因子A的核定位,从而抑制纤维化转录因子血清反应因子 . 这种抑制导致与纤维化和其他病理过程相关的基因表达减少 .

生化分析

Biochemical Properties

CCG-100602 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the Rho/MKL1/SRF pathway, where it inhibits the interaction between serum response factor (SRF) and myocardin-related transcription factor (MRTF). This inhibition leads to a reduction in the transcription of genes involved in fibrosis and vascular stiffness. This compound has shown efficacy in reducing the stiffening of vascular smooth muscle cells (VSMCs) derived from spontaneously hypertensive rats by inhibiting the SRF/myocardin interaction .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it reduces stiffness by inhibiting the SRF/myocardin interaction. This compound also impacts cell signaling pathways, particularly the Rho/MKL1/SRF pathway, leading to decreased transcription of fibrogenic genes. Additionally, this compound has been shown to have less cytotoxicity compared to its analog CCG-1423, making it a safer option for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting the interaction between SRF and myocardin, this compound effectively reduces the transcription of genes involved in fibrosis and vascular stiffness. This inhibition is achieved through the compound’s ability to block the nuclear localization of MRTF-A, thereby preventing its interaction with SRF. The reduced potency of this compound compared to CCG-1423 is compensated by its significantly lower cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, a dosage of 7.5 mg/kg/day administered via subcutaneous osmotic pumps for two weeks effectively reduced aortic wall stiffness. Higher dosages may lead to toxic or adverse effects, although this compound has shown significantly less cytotoxicity compared to CCG-1423. The threshold effects and potential toxicities at higher doses need to be carefully evaluated in future studies .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound’s ability to inhibit the nuclear localization of MRTF-A suggests that it may be directed to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may also influence its subcellular localization, affecting its overall efficacy in inhibiting fibrosis and vascular stiffness .

准备方法

合成路线和反应条件

CCG-100602的合成涉及几个步骤:

哌啶环的形成: 哌啶环是通过一系列涉及苄醇、三乙酰丙酮铁(III)和碳酸钠在庚烷中的回流条件下进行的反应形成的.

三氟甲基的引入: 三氟甲基的引入使用N-羟基邻苯二甲酰亚胺、偶氮二甲酸二甲酯和三苯基膦在室温下于四氢呋喃中进行.

与4-氯苯胺偶联: 然后在0°C的二氯甲烷中将中间体与4-氯苯胺偶联.

最后步骤: 最后步骤涉及在室温下于二氯甲烷中使用3,5-双(三氟甲基)苯甲酸、1-乙基-3-(3-二甲基氨基丙基)碳二亚胺盐酸盐和4-二甲基氨基吡啶.

工业生产方法

This compound的工业生产方法在公共领域中没有得到很好的记录。上述合成过程可以通过适当的修改来扩大规模以用于工业生产,以确保效率和成本效益。

化学反应分析

相似化合物的比较

类似化合物

CCG-1423: CCG-100602的类似物,具有相似的功效但细胞毒性更高.

CCG-203971: 另一个具有类似生物活性的类似物,但具有不同的立体异构性质.

独特性

This compound的独特之处在于与母体化合物CCG-1423相比,它具有更高的选择性、效力和更低的细胞毒性 . 它还具有独特的行动机制,专门针对肌球蛋白相关转录因子A和血清反应因子信号通路 .

属性

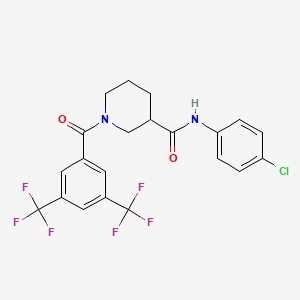

IUPAC Name |

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQCFMZWVKQBAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of CCG-100602?

A1: this compound acts as an inhibitor of the myocardin-related transcription factor A (MRTF-A) / serum response factor (SRF) pathway. [, , , , ] This pathway plays a crucial role in regulating gene expression related to various cellular processes, including cell migration, fibrosis, and differentiation.

Q2: How does this compound affect the MRTF-A/SRF pathway?

A2: Although the precise mechanism is not fully elucidated, this compound is believed to block the nuclear translocation of MRTF-A, preventing its interaction with SRF and subsequent activation of target gene transcription. This inhibitory effect on MRTF-A nuclear accumulation was observed in human pterygium fibroblasts treated with TGF-β1. []

Q3: What are the potential therapeutic applications of this compound based on its mechanism of action?

A3: Given its ability to inhibit the MRTF-A/SRF pathway, this compound has been investigated for its potential in treating conditions associated with excessive or dysregulated fibrotic activity, such as intestinal fibrosis [] and pterygium. [] Additionally, research suggests potential applications in modulating stem cell differentiation, particularly in balancing adipogenesis and osteogenesis in human adipose stem cells. []

Q4: Are there any known structural analogs of CCG-1423 and how do their activities compare?

A4: this compound and CCG-203971 are structural analogs of CCG-1423, sharing similar biological activities and targeting the MRTF-A/SRF pathway. [, ] These compounds were studied alongside CCG-1423 for their antifibrotic effects. [] Interestingly, unlike CCG-1423, the stereochemistry of this compound and CCG-203971 did not significantly influence their biological activities. []

Q5: Has this compound shown efficacy in any in vitro models of disease?

A5: Yes, this compound effectively repressed both matrix-stiffness and transforming growth factor beta (TGF-β)-mediated fibrogenesis in human colonic myofibroblasts. [] It also demonstrated inhibitory effects on α-smooth muscle actin and type I collagen expression in fibroblast-like synoviocytes, suggesting potential in addressing temporomandibular joint osteoarthritis. []

Q6: What are the limitations of using CCG-1423, the first-generation inhibitor, compared to this compound?

A6: While CCG-1423 showed promising antifibrotic activity, it also exhibited unacceptable cytotoxicity. [] this compound, considered a second-generation inhibitor, emerged as a potential alternative with improved safety profiles while maintaining efficacy in preclinical models. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。